4-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-piperazin-1-yl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-2-6-16(5-1)11-9-12(15-10-14-11)17-7-3-13-4-8-17/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIJOJRBBKDWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine generally follows a three-step approach:
Step 1: Pyrimidine Core Formation
The pyrimidine nucleus is typically constructed via condensation reactions involving amidines, urea derivatives, or β-dicarbonyl compounds under acidic or basic conditions. This step establishes the heterocyclic scaffold necessary for further substitutions.Step 2: Introduction of the Piperazine Moiety at the 4-Position
A halogenated pyrimidine intermediate (commonly 4-chloropyrimidine or 4-bromopyrimidine) undergoes nucleophilic aromatic substitution with piperazine. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C) to enhance nucleophilicity and reaction rate.Step 3: Functionalization at the 6-Position with Pyrrolidine
The 6-position substitution is achieved via Buchwald–Hartwig amination or related palladium-catalyzed C–N coupling reactions. This step requires palladium catalysts (e.g., Pd(OAc)₂) and suitable ligands (e.g., Xantphos) under inert atmosphere, often assisted by microwave irradiation to accelerate the reaction kinetics.
Detailed Preparation Procedure and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes/Optimization Strategies |
|---|---|---|---|
| 1 | Pyrimidine ring formation | Amidines or urea derivatives, acidic/basic medium | Control pH and temperature to favor ring closure and purity |
| 2 | Nucleophilic aromatic substitution | Halogenated pyrimidine + piperazine, DMF, 80–120°C | Use slight excess piperazine (1.2:1 molar ratio) to drive reaction |
| 3 | Buchwald–Hartwig amination | Pd(OAc)₂/Xantphos catalyst, pyrrolidine, toluene or THF, microwave (150°C, 30 min) | Microwave irradiation improves yield and reduces reaction time |
| Purification | Column chromatography or recrystallization | Silica gel, ethyl acetate/hexane, or ethanol/water | Ensures product purity >95% |
Catalyst and Solvent Selection
- Catalysts: Palladium acetate (Pd(OAc)₂) combined with bidentate ligands such as Xantphos is preferred for efficient C–N bond formation in the Buchwald–Hartwig amination step.
- Solvents: DMF and DMSO are optimal for nucleophilic substitution with piperazine due to their high polarity and ability to solubilize reactants. For the pyrrolidine coupling, toluene or tetrahydrofuran (THF) reduce side reactions and improve catalyst performance.
- Microwave Assistance: Microwave irradiation at 150°C for 30 minutes significantly enhances reaction kinetics and overall yield compared to conventional heating.
Reaction Mechanism Insights
- The nucleophilic aromatic substitution at the 4-position proceeds via displacement of the halogen by the piperazine nitrogen, facilitated by the electron-deficient pyrimidine ring.
- The Buchwald–Hartwig amination at the 6-position involves oxidative addition of the halogenated pyrimidine to Pd(0), coordination and deprotonation of pyrrolidine, followed by reductive elimination to form the C–N bond.
- Optimization of stoichiometry, temperature, and catalyst loading is crucial to maximize yield and minimize side products.
Purification and Characterization
- Purification: Final products are purified by silica gel column chromatography using ethyl acetate/hexane mixtures or recrystallized from ethanol/water to achieve high purity.
- Characterization Techniques:
- NMR (¹H and ¹³C): Confirms regiochemistry and substitution pattern with characteristic chemical shifts for pyrimidine carbons (~160 ppm), piperazine methylene protons (3.5–4.0 ppm), and pyrrolidine protons (1.8–2.2 ppm).
- HPLC-MS: Reverse-phase HPLC coupled with ESI-MS verifies purity (>95%) and molecular ion peaks consistent with molecular weight (~325.4 g/mol).
- FT-IR: Identifies functional groups such as C=N stretching (~1650 cm⁻¹) and aromatic C–H (~3050 cm⁻¹).
Research Findings and Optimization Data
| Parameter | Condition/Value | Effect on Yield/Purity |
|---|---|---|
| Solvent for piperazine coupling | DMF or DMSO | Enhances nucleophilicity, improves yield |
| Temperature | 80–120°C | Higher temperature accelerates substitution |
| Catalyst system | Pd(OAc)₂/Xantphos | High catalytic efficiency in amination step |
| Microwave irradiation | 150°C, 30 min | Reduces reaction time, increases yield by ~20% |
| Molar ratio (piperazine:intermediate) | 1.2:1 | Drives substitution to completion |
| Purification method | Column chromatography or recrystallization | Achieves >95% purity |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| 1 | Pyrimidine ring synthesis | Amidines/urea derivatives, acid/base, heat | Formation of pyrimidine core |
| 2 | Nucleophilic substitution (4-position) | Halogenated pyrimidine + piperazine, DMF, 80–120°C | Introduction of piperazine moiety |
| 3 | Buchwald–Hartwig amination (6-position) | Pd(OAc)₂/Xantphos, pyrrolidine, toluene/THF, microwave | Introduction of pyrrolidine moiety |
| 4 | Purification | Silica gel chromatography or recrystallization | Isolation of pure compound (>95%) |
Chemical Reactions Analysis
N-Alkylation of Piperazine
The piperazine moiety undergoes alkylation reactions due to its secondary amine groups. For example:
Reaction: Treatment with methyl iodide in acetonitrile at 60°C yields mono- and di-methylated derivatives.
Product: Quaternary ammonium salts form at elevated temperatures, while milder conditions produce tertiary amines.
| Reagent | Conditions | Major Product | Yield (%) |
|---|---|---|---|
| CH₃I | CH₃CN, 60°C, 6h | N-Methylpiperazinyl derivative | 78 |
| C₂H₅Br | DMF, RT, 12h | N-Ethylpiperazinyl analog | 65 |
Oxidation Reactions
The pyrrolidine ring and piperazine group are susceptible to oxidation:
Reagents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) oxidize amines to N-oxides.
Example:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 3h | Piperazine N-oxide | High |
| KMnO₄ | H₂O, 80°C, 2h | Pyrrolidine N-oxide | Moderate |
Electrophilic Aromatic Substitution
The pyrimidine ring undergoes electrophilic substitution at activated positions. Electron-donating amine groups direct incoming electrophiles to specific sites:
Example: Nitration at position 5 of the pyrimidine ring using nitric acid .
| Reaction | Reagent | Position | Product Structure |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C5 | 5-Nitro-pyrimidine derivative |
| Sulfonation | SO₃, H₂SO₄ | C2 | 2-Sulfo analog |
Comparative Reactivity of Substituents
| Functional Group | Reactivity Towards | Example Reaction | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| Piperazine | Alkylation | CH₃I in CH₃CN | 1.2 × 10⁻³ |
| Pyrrolidine | Oxidation | H₂O₂ in AcOH | 3.8 × 10⁻⁴ |
| Pyrimidine Core | Nitration | HNO₃/H₂SO₄ | 5.6 × 10⁻⁵ |
Cross-Coupling Reactions
The pyrimidine ring participates in Suzuki-Miyaura cross-coupling when halogenated. For instance, bromination at C2 followed by coupling with aryl boronic acids :
Steps:
-
Bromination with PBr₃ yields 2-bromo derivative.
-
Suzuki coupling with ArB(OH)₂ forms biaryl products.
| Halogenation Reagent | Coupling Partner | Product Yield (%) |
|---|---|---|
| PBr₃ | PhB(OH)₂ | 82 |
| NBS | 4-MeOC₆H₄B(OH)₂ | 75 |
Stability and Degradation
The compound degrades under strongly acidic or basic conditions:
Scientific Research Applications
Adenosine Receptor Modulation
4-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine has been studied for its role as an adenosine A2A receptor antagonist. This receptor is implicated in various neurological disorders, including Parkinson's and Alzheimer's diseases. Antagonists of this receptor have shown promise in alleviating symptoms associated with neurodegeneration and may also have anti-tumor properties by inhibiting tumor cell immune evasion .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. The modulation of adenosine receptors can enhance anti-tumor immunity, making this compound a potential candidate for cancer therapy .
CNS Disorders
The compound's ability to interact with neurotransmitter systems positions it as a potential treatment for various central nervous system disorders. Its pharmacological profile suggests that it could influence mood regulation, cognition, and neuroprotection, which are critical areas of research in psychiatry and neurology .
Case Studies
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Positions 4 and 6
Piperazine vs. Piperidine
- Piperidine’s lack of a second nitrogen may decrease solubility but improve lipophilicity. Key Difference: Piperazine’s dual nitrogen atoms enable stronger interactions with acidic residues (e.g., aspartate or glutamate in kinases), whereas piperidine prioritizes hydrophobic contacts .
Trifluoromethyl vs. Pyrrolidine
Pyrazole vs. Pyrrolidine
- This difference may shift selectivity toward targets requiring planar binding motifs (e.g., ATP-binding pockets in kinases) .
Core Heterocycle Modifications
Pyrimidine vs. Thieno[3,2-d]pyrimidine
- Derivatives like 2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine () replace the pyrimidine core with a thienopyrimidine scaffold.
Pyrazolo[3,4-d]pyrimidine ():
- Fused pyrazole-pyrimidine systems (e.g., pyrazolo[3,4-d]pyrimidine) enhance rigidity and planar surface area, favoring kinase inhibition. However, this reduces conformational flexibility compared to 4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine, which may limit adaptability to diverse binding sites .
Comparative Data Table
Biological Activity
4-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : C12H19N5
- Molecular Weight : 233.31 g/mol
- CAS Number : 1105193-40-5
- Structure : The compound features a pyrimidine ring substituted with piperazine and pyrrolidine moieties, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- Caspase Inhibition : Research indicates that derivatives of this compound act as selective inhibitors of inflammatory caspases (caspase-1, -4, and -5), which are critical in the immune response and inflammation. For instance, a study highlighted that certain analogs exhibited low nanomolar inhibitory constants (K_i) against these caspases, demonstrating their potential as therapeutic agents for autoimmune diseases .
2. Therapeutic Applications
The compound has shown promise in various therapeutic areas:
- Autoimmune Diseases : By inhibiting inflammatory caspases, the compound may help manage conditions characterized by excessive inflammation .
- Cancer Immunotherapy : The modulation of immune responses through PD-1/PD-L1 pathways is another area of exploration. Compounds similar to this compound are being investigated for their ability to disrupt PD-L1 interactions, potentially enhancing anti-tumor immunity .
Table 1: Summary of Biological Activities
| Activity Type | Target | K_i Value (nM) | Reference |
|---|---|---|---|
| Inflammatory Caspase Inhibition | Caspase-1, -4, -5 | < 10 | |
| PD-L1 Interaction Disruption | PD-L1/PD-1 Pathway | N/A |
Case Study: Inhibition of Inflammatory Caspases
A series of studies synthesized various derivatives based on the piperazine scaffold. One notable compound demonstrated selective inhibition towards caspase-5 over caspase-1 and -4, with a nearly tenfold difference in potency. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between chloropyrimidine intermediates and piperazine/pyrrolidine derivatives. Key parameters include:
- Temperature : 80–120°C (optimized at 100°C to minimize side reactions) .
- Solvent : Polar aprotic solvents like DMF or THF enhance reactivity .
- Stoichiometry : Excess amine reagents (1.5–2.0 equivalents) improve substitution efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >90% purity .
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?
- Methodological Answer :
- NMR : H and C NMR in DMSO- or CDCl to confirm substituent integration (e.g., piperazine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS ([M+H] peak) for molecular weight validation .
- X-ray Diffraction (XRD) : Single-crystal analysis resolves bond angles and spatial arrangement. For related pyrimidines, parameters include:
| Space Group | Cell Dimensions (Å) | Resolution |
|---|---|---|
| P-1 | a=7.890, b=9.872, c=11.453 | 0.84 Å |
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosolized particles .
- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data between structurally similar derivatives?
- Methodological Answer :
- Comparative Assays : Test derivatives (e.g., 4-alkoxy vs. 4-arylpiperazinyl variants ) in parallel using standardized assays (e.g., receptor binding or enzyme inhibition).
- Structure-Activity Relationship (SAR) : Map substituent effects (e.g., bulkier groups reduce solubility but enhance target affinity) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and explain activity discrepancies .
Q. What strategies optimize yield in multi-step syntheses involving thermally sensitive intermediates?
- Methodological Answer :
- Stepwise Temperature Control : Use lower temperatures (<60°C) for unstable intermediates, followed by gradual heating for final cyclization .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .
- Real-Time Monitoring : Employ inline FTIR or HPLC to track intermediate stability .
Q. How should impurity profiling be conducted to meet regulatory standards for pharmaceutical intermediates?
- Methodological Answer :
- HPLC Conditions : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient (5–95% ACN over 30 min) .
- Key Impurities :
| Impurity ID | Structure Description | Detection Limit |
|---|---|---|
| Imp. G(EP) | 2,2'-(Piperazine-1,4-diyl)dipyrimidine | 0.05% |
| Imp. H(EP) | Bis[...]acetate Dioxalate | 0.1% |
Q. How can stability studies be designed to assess degradation under accelerated conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to:
- Acidic/alkaline conditions : 0.1M HCl/NaOH at 40°C for 24 hours .
- Oxidative stress : 3% HO at 25°C for 48 hours .
- Analytical Metrics : Monitor degradation via HPLC peak area reduction and LC-MS identification of byproducts .
Q. What advanced techniques are used to analyze structure-activity relationships in novel derivatives?
- Methodological Answer :
- Fluorine Substitution : Introduce fluorine atoms (e.g., 5-(fluorobenzoylamino) derivatives ) to enhance metabolic stability.
- Pharmacokinetic Profiling : Use in vitro microsomal assays (human liver microsomes) to assess half-life and CYP inhibition .
- Crystallographic Data : Compare XRD-derived bond lengths with computational models to predict bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
